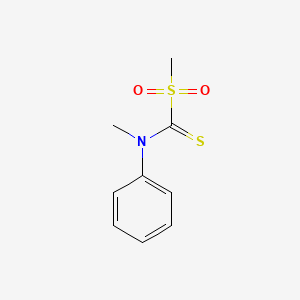
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methylsulfonyl group attached to a phenylmethanethioamide backbone, which imparts distinct chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-methylsulfonyl-N-phenylmethanethioamide typically involves the reaction of N-methyl-N-phenylmethanethioamide with a methylsulfonylating agent under controlled conditions. Common reagents used in this synthesis include methylsulfonyl chloride and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and minimize impurities. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-1-methylsulfonyl-N-phenylmethanethioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-phenylmethanethioamide: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
Methylsulfonylmethane (MSM): Contains a similar methylsulfonyl group but lacks the phenylmethanethioamide backbone.
Sulfonamides: Share the sulfonyl group but have different structural frameworks.
Uniqueness
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide is unique due to the combination of the methylsulfonyl and phenylmethanethioamide moieties, which confer distinct chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
38930-57-3 |
|---|---|
Fórmula molecular |
C9H11NO2S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C9H11NO2S2/c1-10(9(13)14(2,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
NDILGLQYAHBNLY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


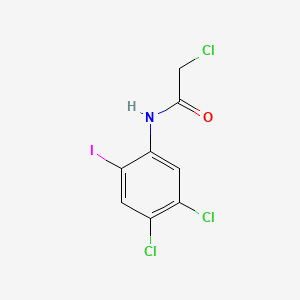
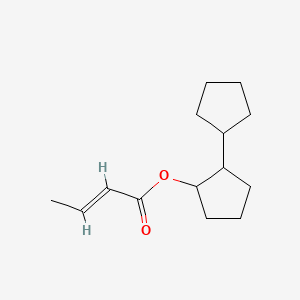
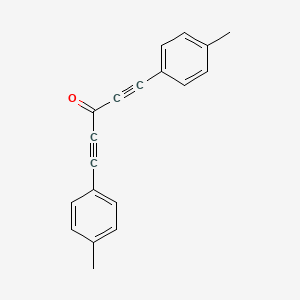
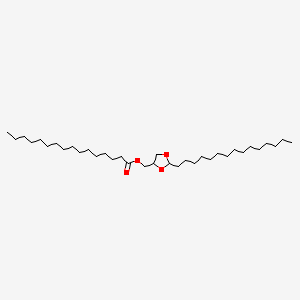




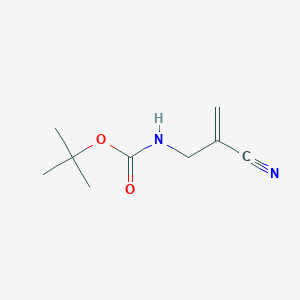
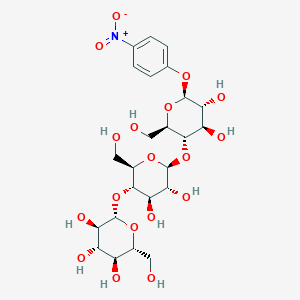
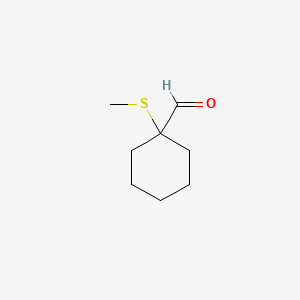
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)

![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
